Estriol Trisulfate Trisodium Salt is a synthetic compound derived from estriol, a naturally occurring estrogen primarily found in pregnant women. Its chemical formula is and it has a molecular weight of 594.5 g/mol. The compound features three sulfate groups, which significantly enhance its water solubility compared to estriol itself, while also reducing its biological activity due to steric hindrance in receptor interactions . Estriol Trisulfate Trisodium Salt is identified by the CAS number 100940-55-4 and is utilized mainly as a research standard in various scientific applications .
The analysis presented here is based on limited information. More research is needed to fully understand the properties, potential applications, and safety profile of ETTS. This could involve:
Here are some areas where Estriol Trisulfate Trisodium Salt is used in scientific research:
Due to its well-defined structure, Estriol Trisulfate Trisodium Salt can be used as a reference standard in analytical chemistry applications. Researchers can use it to calibrate instruments and validate methods for measuring estriol levels in biological samples.
Estriol trisulfate trisodium salt can be used to study the metabolism and biological effects of conjugated estrogens. Conjugated estrogens are estrogens that have been modified by the body, such as by the addition of sulfate groups. These studies can help researchers understand how the body processes and eliminates estrogens [].
The chemical structure of Estriol Trisulfate Trisodium Salt allows it to undergo several reactions typical of sulfate esters. The presence of the sulfate groups can lead to hydrolysis under acidic or basic conditions, potentially regenerating estriol and releasing sulfate ions. Additionally, the compound may participate in substitution reactions where the sodium ions can be exchanged with other cations depending on the reaction conditions, which can be useful in various synthetic pathways.
The synthesis of Estriol Trisulfate Trisodium Salt typically involves the sulfation of estriol using sulfuric acid or chlorosulfonic acid, followed by neutralization with sodium hydroxide or sodium carbonate to form the trisodium salt. This process requires careful control of reaction conditions to ensure complete sulfation without degradation of the estriol backbone .
Typical synthesis steps include:
Estriol Trisulfate Trisodium Salt serves various applications in scientific research:
Research on Estriol Trisulfate Trisodium Salt's interactions is limited, but it is hypothesized that due to its bulky sulfate groups, it may exhibit reduced affinity for estrogen receptors compared to other estrogens like estradiol or estriol . Future studies could explore how this compound interacts with various biological systems and its potential effects on estrogen metabolism.
Estriol Trisulfate Trisodium Salt shares similarities with several other compounds, particularly those related to estrogens and their sulfated forms. Below is a comparison highlighting its uniqueness:
| Compound Name | Chemical Formula | Key Features |
|---|---|---|
| Estriol | C₁₈H₂₄O₃ | Natural estrogen; higher biological activity |
| Estradiol | C₁₈H₂₄O₂ | Potent natural estrogen; widely studied |
| Beta Estradiol 3-sulfate sodium salt | C₁₈H₂₃NaO₇S | Sulfated form of beta estradiol; similar activity |
| Estrone | C₁₈H₂₄O₂ | Another natural estrogen; less active than estradiol |
| Estrone sulfate | C₁₈H₂₃NaO₅S | Sulfated derivative; important in metabolism studies |
Estriol Trisulfate Trisodium Salt is unique due to its three sulfate groups, which distinguish it from other estrogen derivatives by enhancing water solubility and altering receptor interaction dynamics . This structural modification plays a crucial role in its application as a research standard and its potential utility in studying estrogen metabolism.